molecular formula NaCl<br>ClNa B127340 Sodium chloride CAS No. 7647-14-5

Sodium chloride

Cat. No. B127340
CAS RN: 7647-14-5
M. Wt: 58.44 g/mol
InChI Key: FAPWRFPIFSIZLT-UHFFFAOYSA-M
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Patent
US07425541B2

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39].C(O)(=O)C.[Cl-:44].[Na+:45].O>>[Na+:45].[Cl-:44].[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the beads
CUSTOM
Type
CUSTOM
Details
The filtered reaction mixture
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered through a medium sintered glass funnel
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum pressure over P2O5

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Na+].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07425541B2

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39].C(O)(=O)C.[Cl-:44].[Na+:45].O>>[Na+:45].[Cl-:44].[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the beads
CUSTOM
Type
CUSTOM
Details
The filtered reaction mixture
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered through a medium sintered glass funnel
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum pressure over P2O5

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Na+].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07425541B2

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39].C(O)(=O)C.[Cl-:44].[Na+:45].O>>[Na+:45].[Cl-:44].[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the beads
CUSTOM
Type
CUSTOM
Details
The filtered reaction mixture
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered through a medium sintered glass funnel
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum pressure over P2O5

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Na+].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07425541B2

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39].C(O)(=O)C.[Cl-:44].[Na+:45].O>>[Na+:45].[Cl-:44].[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3=[C:15]([OH:32])[C:16]4[C:28](=[O:29])[C:27]5[C:22](=[CH:23][CH:24]=[CH:25][C:26]=5[O:30][CH3:31])[C:20](=[O:21])[C:17]=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@:11]([OH:37])([C:33]([CH2:35][OH:36])=[O:34])[CH2:10]2)[CH2:5][C@H:4]([NH2:38])[C@@H:3]1[OH:39] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the beads
CUSTOM
Type
CUSTOM
Details
The filtered reaction mixture
FILTRATION
Type
FILTRATION
Details
The red precipitate was filtered through a medium sintered glass funnel
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum pressure over P2O5

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Na+].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.